4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415244
InChI: InChI=1S/C15H14F3NO2/c1-20-12-5-2-10(3-6-12)9-21-14-7-4-11(19)8-13(14)15(16,17)18/h2-8H,9,19H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.27 g/mol

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13415244

Molecular Formula: C15H14F3NO2

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline -

Specification

Molecular Formula C15H14F3NO2
Molecular Weight 297.27 g/mol
IUPAC Name 4-[(4-methoxyphenyl)methoxy]-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C15H14F3NO2/c1-20-12-5-2-10(3-6-12)9-21-14-7-4-11(19)8-13(14)15(16,17)18/h2-8H,9,19H2,1H3
Standard InChI Key FSVIWDIKWUYXRC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline denotes the following features:

  • A central aniline ring (C6H5NH2) with substituents at positions 3 and 4.

  • A trifluoromethyl group (-CF3) at position 3, imparting hydrophobicity and metabolic stability.

  • A 4-methoxybenzyloxy group (-O-CH2-C6H4-OCH3) at position 4, introducing steric bulk and potential hydrogen-bonding interactions.

Molecular Formula: C15H14F3NO2
Molecular Weight: 297.28 g/mol
Key Structural Analogues:

  • N-benzyl-4-methoxy-N-(trifluoromethyl)aniline (CAS 143490-21-5) : Shares the trifluoromethyl and methoxybenzyl motifs but differs in the substitution pattern.

  • 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) : Lacks the benzyloxy group but provides a benchmark for comparing electronic effects.

Synthetic Pathways and Methodological Considerations

Nitration and Reduction Strategies

A plausible synthesis route involves sequential nitration and reduction steps, as demonstrated for related trifluoromethylated anilines :

  • Nitration: Reacting a precursor such as 2-trifluoromethyl toluene with nitric acid under controlled conditions yields nitro intermediates. For example, 4-nitro-2-trifluoromethyl toluene is synthesized at 0–60°C using dichloromethane or acetic acid as solvents .

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine. In one protocol, 4-nitro-2-trifluoromethyl toluene was reduced to 4-methyl-3-trifluoromethyl phenylamine with 58% yield using Pd/C in methanol .

Adaptation for Target Compound:

  • Introduce the 4-methoxybenzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction prior to nitration/reduction.

  • Protect the aniline nitrogen during synthesis to prevent undesired side reactions.

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionSource Analogue
LogP~4.2 (estimated)Similar to
SolubilityLow in water; soluble in DCM, THF
PSA~40 Ų (polar surface area)Calculated via analogy
StabilitySensitive to light and oxidation

The trifluoromethyl group enhances lipid solubility, while the methoxybenzyloxy group contributes to π-π stacking interactions in solid-state structures .

Applications in Materials Science

Fluorinated Monomers

Fluorinated anilines are precursors for high-performance polymers. For example:

  • Polyimides: Trifluoromethyl groups improve thermal stability and optical clarity.

  • Liquid Crystals: Methoxybenzyloxy chains enhance mesophase behavior .

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